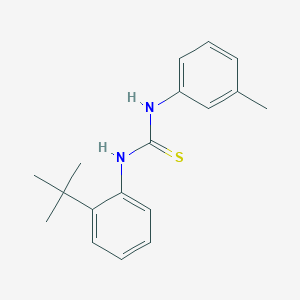![molecular formula C22H19N3O4 B4720483 N-(4-{[2-(2-methoxybenzoyl)hydrazino]carbonyl}phenyl)benzamide](/img/structure/B4720483.png)
N-(4-{[2-(2-methoxybenzoyl)hydrazino]carbonyl}phenyl)benzamide
説明
N-(4-{[2-(2-methoxybenzoyl)hydrazino]carbonyl}phenyl)benzamide, also known as MBH, is a chemical compound that has shown potential in various scientific research applications. This compound has a unique chemical structure that makes it a promising candidate for further investigation.
作用機序
The mechanism of action of N-(4-{[2-(2-methoxybenzoyl)hydrazino]carbonyl}phenyl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways involved in cell growth and proliferation. N-(4-{[2-(2-methoxybenzoyl)hydrazino]carbonyl}phenyl)benzamide has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. Additionally, N-(4-{[2-(2-methoxybenzoyl)hydrazino]carbonyl}phenyl)benzamide has been shown to activate the AMP-activated protein kinase pathway, which is involved in the regulation of energy metabolism.
Biochemical and Physiological Effects:
In addition to its potential anti-cancer properties, N-(4-{[2-(2-methoxybenzoyl)hydrazino]carbonyl}phenyl)benzamide has been shown to have other biochemical and physiological effects. Studies have shown that N-(4-{[2-(2-methoxybenzoyl)hydrazino]carbonyl}phenyl)benzamide can reduce inflammation and oxidative stress, which are both implicated in the development of various diseases. Additionally, N-(4-{[2-(2-methoxybenzoyl)hydrazino]carbonyl}phenyl)benzamide has been shown to improve glucose tolerance and insulin sensitivity, making it a potential candidate for the treatment of diabetes.
実験室実験の利点と制限
One advantage of N-(4-{[2-(2-methoxybenzoyl)hydrazino]carbonyl}phenyl)benzamide is its relatively simple synthesis method, which makes it readily available for use in lab experiments. Additionally, N-(4-{[2-(2-methoxybenzoyl)hydrazino]carbonyl}phenyl)benzamide has shown promising results in various in vitro and in vivo studies, making it a potential candidate for further investigation. However, one limitation of N-(4-{[2-(2-methoxybenzoyl)hydrazino]carbonyl}phenyl)benzamide is its low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on N-(4-{[2-(2-methoxybenzoyl)hydrazino]carbonyl}phenyl)benzamide. One area of interest is the development of more efficient synthesis methods for N-(4-{[2-(2-methoxybenzoyl)hydrazino]carbonyl}phenyl)benzamide and related compounds. Additionally, further investigation into the mechanism of action of N-(4-{[2-(2-methoxybenzoyl)hydrazino]carbonyl}phenyl)benzamide could provide insight into its potential therapeutic applications. Finally, studies on the pharmacokinetics and toxicity of N-(4-{[2-(2-methoxybenzoyl)hydrazino]carbonyl}phenyl)benzamide could help determine its suitability for use in humans.
科学的研究の応用
N-(4-{[2-(2-methoxybenzoyl)hydrazino]carbonyl}phenyl)benzamide has been investigated for its potential use in cancer treatment. Studies have shown that N-(4-{[2-(2-methoxybenzoyl)hydrazino]carbonyl}phenyl)benzamide can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in various cancer cell lines. Additionally, N-(4-{[2-(2-methoxybenzoyl)hydrazino]carbonyl}phenyl)benzamide has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of other diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N-[4-[[(2-methoxybenzoyl)amino]carbamoyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4/c1-29-19-10-6-5-9-18(19)22(28)25-24-21(27)16-11-13-17(14-12-16)23-20(26)15-7-3-2-4-8-15/h2-14H,1H3,(H,23,26)(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCKQSFEBHKMBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,5-dichloro-2-({[(4-methoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4720402.png)
![N-(4-chlorobenzyl)-2-({5-[4-(cyclopentyloxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4720406.png)

![2-{[(4-bromo-3-methylphenyl)amino]methylene}cyclohexanone](/img/structure/B4720413.png)
![N-(2-(1,3-benzodioxol-5-yl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-4-isobutoxybenzamide](/img/structure/B4720426.png)
![phenyl 2-{[4-(benzylsulfonyl)benzyl]oxy}benzoate](/img/structure/B4720429.png)
![5-bromo-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]-2-furamide](/img/structure/B4720435.png)
![N-(2-methoxy-5-methylphenyl)-2-[(4-nitrophenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B4720445.png)

![2,3,4,6,7,8,9,10-octahydro-1H-cyclohepta[b]quinoxaline 5,11-dioxide](/img/structure/B4720475.png)
![N-[3-(acetylamino)phenyl]-2-(2-methoxyphenoxy)butanamide](/img/structure/B4720488.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B4720492.png)
![4-methyl-N-[4-(1-piperidinyl)benzyl]benzenesulfonamide](/img/structure/B4720501.png)
![2-{2-[(2,4-difluorophenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4720505.png)